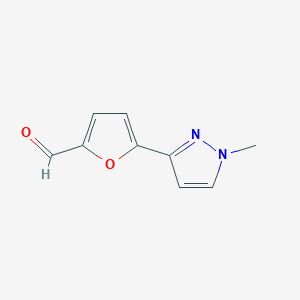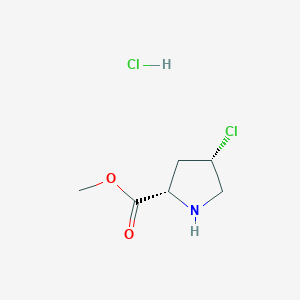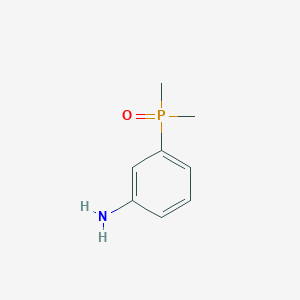
7,7-dimethyl-4-(4-methylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7,7-dimethyl-4-(4-methylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one” is a complex organic molecule. It contains a total of 43 bonds, including 23 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aliphatic ketone, and 1 urea (-thio) derivative . The molecule consists of 41 atoms, including 20 Hydrogen atoms, 17 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .
Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm^3, a boiling point of 705.9±70.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.2 mmHg at 25°C. Its enthalpy of vaporization is 103.3±3.0 kJ/mol, and it has a flash point of 380.7±35.7 °C. The compound’s index of refraction is 1.713, and its molar refractivity is 127.3±0.5 cm^3. It has 6 H bond acceptors, 0 H bond donors, 4 freely rotating bonds, and 1 violation of the Rule of 5. Its ACD/LogP is 6.49 .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
One notable study elaborates on the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one derivatives through intramolecular electrophilic cyclization, demonstrating the compound's versatility in forming linearly fused heterocyclic systems. This research highlights the regioselective interaction with halogens and chalcogen tetrahalides, showcasing the compound's potential as a precursor for various pharmacologically relevant structures (Kut, Onysko, & Lendel, 2020).
Antitumor and Antibacterial Agents
Another facet of research focuses on the compound's derivatives for their potential as antitumor and antibacterial agents. Novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, containing a 5-thio substituent, were synthesized and evaluated as inhibitors of thymidylate synthase and for their antitumor and antibacterial properties. These studies underscore the compound's relevance in the development of new therapeutic agents targeting specific biological pathways (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Novel Derivatives and Their Biological Screening
Further investigations have led to the synthesis of novel derivatives like 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one, revealing the structural adaptability of this chemical framework. These derivatives have been subjected to various chemical transformations, offering access to a broad range of biologically active compounds (Al-Salahi & Geffken, 2011).
Anticonvulsant and Antiviral Activities
The compound's derivatives have also been evaluated for their anticonvulsant and antiviral activities. Research in this area has led to the development of quinazolinone derivatives with promising bioavailability and activity profiles, indicating the compound's potential utility in designing drugs with specific central nervous system (CNS) targets (Noureldin, Kothayer, Lashine, Baraka, El-Eraky, & Awdan, 2017).
Propriétés
IUPAC Name |
7,7-dimethyl-4-(4-methylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-10-4-6-11(7-5-10)15-14-12(18-16(21)19-15)8-17(2,3)9-13(14)20/h4-7,15H,8-9H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLHULVUOGQYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-dimethyl-4-(4-methylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

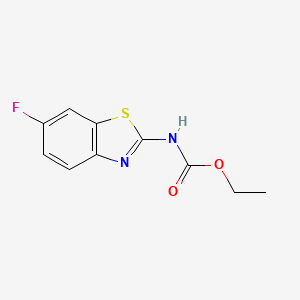
![4-butyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2779824.png)
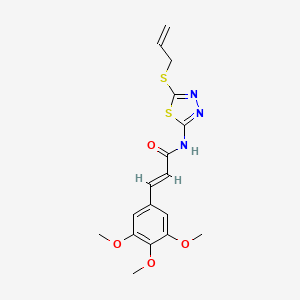
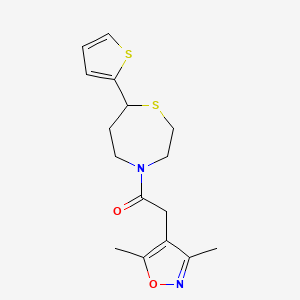
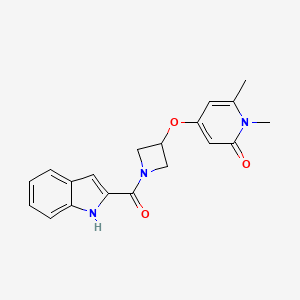
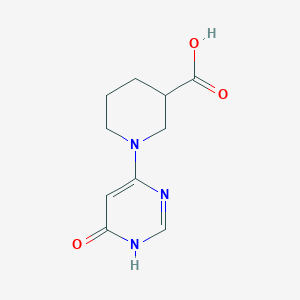
![N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2779831.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2779833.png)
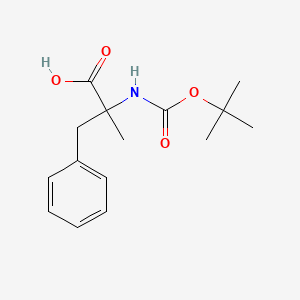
![3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol](/img/structure/B2779838.png)
